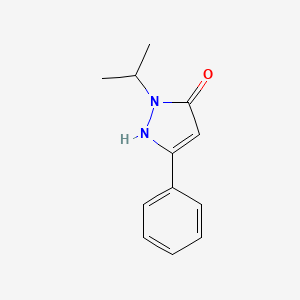

1-isopropyl-3-phenyl-1H-pyrazol-5-ol

Description

Significance of Pyrazolone (B3327878) Scaffolds in Heterocyclic Chemistry

Pyrazolone scaffolds are fundamental building blocks in the synthesis of a wide array of organic compounds. mdpi.com Their importance stems from their versatile chemical nature, which allows for various substitutions and modifications, leading to a broad spectrum of biological activities and physicochemical properties. jocpr.com These scaffolds are prevalent in numerous fields, most notably in pharmaceuticals and as dyes. chemscene.com

In medicinal chemistry, the pyrazolone nucleus is a privileged structure, found in a variety of therapeutic agents. nih.gov The ability of the pyrazole (B372694) ring to participate in hydrogen bonding and π-stacking interactions makes it an effective pharmacophore for targeting enzymes and receptors in biological systems. orientjchem.org Pyrazolone derivatives have been investigated for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. jocpr.comnih.gov

Beyond medicine, pyrazolone derivatives are integral to the dye industry. They are often used in conjunction with azo groups to form azopyrazolone dyes, which are valued for their vibrant colors and stability. chemscene.com

Table 1: Applications of Pyrazolone Scaffolds

| Field | Examples of Applications |

|---|---|

| Pharmaceuticals | Anti-inflammatory agents, analgesics, anticancer drugs, antimicrobial compounds. jocpr.comnih.gov |

| Agrochemicals | Herbicides, insecticides, fungicides. orientjchem.org |

| Dyes and Pigments | Key components in a variety of synthetic dyes, such as tartrazine. chemscene.com |

| Chelating Agents | Used in the extraction and separation of metal ions. |

Historical Context of Pyrazolone Synthesis and Derivatives

The history of pyrazolones dates back to the late 19th century. In 1883, the German chemist Ludwig Knorr reported the first synthesis of a pyrazolone derivative. chemscene.com This seminal work involved the condensation reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) to produce 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. orientjchem.org This reaction, now famously known as the Knorr pyrazole synthesis, laid the foundation for the development of pyrazolone chemistry. mdpi.com

Following Knorr's discovery, the synthesis of pyrazole and its derivatives was further advanced by Hans von Pechmann, who in 1898, synthesized pyrazole itself from acetylene (B1199291) and diazomethane. Over the years, numerous synthetic methodologies have been developed to create a vast library of pyrazolone derivatives with diverse functionalities. mdpi.com These methods often involve the cyclocondensation of β-ketoesters with hydrazine (B178648) derivatives, a versatile approach that allows for the introduction of various substituents onto the pyrazolone ring. orientjchem.org

Table 2: Key Milestones in Pyrazolone Chemistry

| Year | Milestone | Significance |

|---|---|---|

| 1883 | Ludwig Knorr reports the first synthesis of a pyrazolone derivative. chemscene.com | This marked the beginning of pyrazolone chemistry and introduced a foundational synthetic method. |

| 1898 | Hans von Pechmann synthesizes the parent pyrazole ring. | Expanded the understanding and synthetic accessibility of the core pyrazole structure. |

| 20th Century | Development of various synthetic methods for pyrazolone derivatives. mdpi.comorientjchem.org | Enabled the creation of a wide range of pyrazolone compounds with diverse properties. |

Scope and Research Focus on 1-isopropyl-3-phenyl-1H-pyrazol-5-ol

Specific research focused solely on this compound is limited in publicly accessible scientific literature. The compound is primarily available through chemical suppliers, and detailed studies on its synthesis, reactivity, and biological activity are not extensively documented. However, the research landscape for structurally related phenyl-pyrazolone derivatives provides a context for the potential areas of interest for this particular molecule.

The presence of a phenyl group and a lipophilic isopropyl group suggests that research could be directed towards its potential pharmacological activities, a common trajectory for many pyrazolone derivatives. jocpr.com For instance, studies on other phenyl-pyrazolone derivatives have explored their potential as antioxidants and inhibitors of biological targets like PD-L1. mdpi.com The synthesis of such compounds often involves the condensation of a substituted hydrazine with a corresponding β-keto ester. mdpi.com

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 948-64-1 bldpharm.com |

| Molecular Formula | C12H14N2O |

| Molecular Weight | 202.25 g/mol chemscene.com |

| Synonyms | 1-Isopropyl-3-phenyl-5-pyrazolone |

Future research on this compound could involve its synthesis and characterization, followed by screening for various biological activities, drawing parallels from the extensive research on other substituted pyrazolones.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-2-propan-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(2)14-12(15)8-11(13-14)10-6-4-3-5-7-10/h3-9,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHHYYMARKTTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Tautomerism of 1 Isopropyl 3 Phenyl 1h Pyrazol 5 Ol

Theoretical Investigations of Tautomeric Forms

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers and the equilibrium between them.

Density Functional Theory (DFT) Studies on Keto-Enol and Annular Prototropic Tautomerism

For pyrazol-5-ones, three principal tautomeric forms are generally considered: the OH-form (enol), the CH-form (keto), and the NH-form (keto). DFT calculations on related pyrazolone (B3327878) derivatives, such as those with an isopropyl group at the C3 position and a substituted phenyl group at the N1 position, have been performed to elucidate the keto-enol tautomerization process. nih.gov These studies typically involve optimizing the molecular geometries of the keto and enol tautomers to determine their total energies. nih.gov

In a study on 4-Acetyl-1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one, DFT analyses were conducted using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. nih.gov The calculations were performed for the gas phase and in various solvent media to assess the influence of the environment on tautomeric stability. nih.gov Such computational approaches evaluate thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) to predict the tautomeric equilibrium constants (Keq). nih.gov For 1-isopropyl-3-phenyl-1H-pyrazol-5-ol, similar DFT studies would be expected to show that the relative stability of the keto and enol forms is influenced by both the electronic effects of the phenyl and isopropyl substituents and the polarity of the solvent.

Annular prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. While this is more relevant for N-unsubstituted pyrazoles, in N1-substituted pyrazoles like the title compound, the primary equilibrium is the keto-enol type.

Computational Analysis of Tautomeric Stability and Equilibrium

Computational analyses consistently show that the relative stability of pyrazolone tautomers is highly dependent on the substitution pattern and the surrounding medium. For instance, theoretical studies on 1-phenyl-3-methyl-pyrazol-5-ones indicate that in the gas phase, the CH-form is often the most stable, followed by the NH and OH forms. The solvent environment, however, can significantly alter this preference.

The predicted tautomeric equilibrium constants (Keq) from DFT calculations help quantify the predominance of one tautomer over another. nih.gov For example, in the case of a related 3-isopropyl pyrazolone derivative, DFT-based analyses indicated that the keto-enol equilibrium heavily favors one form, depending on the substitution at the C4 position. nih.gov It is generally observed that polar solvents can stabilize the more polar tautomer, often shifting the equilibrium. For this compound, it is anticipated that aprotic solvents would favor the keto form, while protic solvents might shift the equilibrium towards the enol form through hydrogen bonding interactions.

Table 1: Representative Theoretical Data for a Related Pyrazolone Derivative

| Parameter | Keto Form | Enol Form |

|---|---|---|

| Relative Energy (Gas Phase) | More Stable | Less Stable |

| Dipole Moment | Lower | Higher |

| Solvent Effect | Favored in nonpolar solvents | Stabilized by polar, protic solvents |

Note: This table is illustrative and based on general findings for similar pyrazolone structures.

Experimental Characterization of Tautomeric Structures

Experimental techniques provide direct evidence for the existence and predominance of specific tautomeric forms in both the solid state and in solution.

X-ray Diffraction Analysis

X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. For pyrazolone derivatives, this technique definitively identifies whether the compound exists in a keto or enol form in its crystalline state. Studies on the closely related compound, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, revealed that it crystallizes in the 1H-pyrazol-3-ol (enol) form. nih.gov The crystal structure showed dimeric units connected by two identical intermolecular hydrogen bonds. nih.gov

For this compound, an X-ray diffraction analysis would be expected to reveal which tautomer is present in the solid state. Based on analogues, it is plausible that it could crystallize as the enol (OH) form, potentially forming hydrogen-bonded dimers.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tautomerism Studies

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. 1H, 13C, and 15N NMR spectra provide distinct signals for each tautomer, allowing for their identification and quantification.

In studies of 1-phenyl-1H-pyrazol-3-ol, NMR spectra in nonpolar solvents like CDCl3 or C6D6 indicated the predominance of the 1H-pyrazol-3-ol (enol) form, existing as molecule pairs. nih.gov In contrast, in a polar aprotic solvent like DMSO-d6, the compound also exists as the enol tautomer but as monomers, evidenced by changes in the chemical shifts of the OH proton and the pyrazole N-2 atom. nih.gov

For this compound, the following NMR features would be anticipated:

1H NMR: The presence of a broad signal in the downfield region (around 10-12 ppm) would be indicative of the OH proton of the enol form. The isopropyl group would show a characteristic septet and doublet.

13C NMR: The chemical shift of the C5 carbon would be diagnostic. A signal in the range of a typical C-O bond would support the enol form, while a signal further downfield would suggest a C=O bond of the keto form.

15N NMR: The chemical shifts of the two nitrogen atoms in the pyrazole ring can clearly distinguish between the "pyrrole-like" N1 and the "pyridine-like" N2, confirming the electronic structure of the dominant tautomer. nih.gov

Table 2: Representative 1H and 13C NMR Data for the Enol Form of a 1-Phenyl-pyrazol-3-ol Analogue in CDCl3

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| 1H | ~10-12 | OH |

| ~7.2-7.8 | Phenyl-H | |

| ~5.9 | Pyrazole C4-H | |

| ~8.0 | Pyrazole C5-H | |

| 13C | ~164 | Pyrazole C3 |

| ~94 | Pyrazole C4 | |

| ~129 | Pyrazole C5 | |

| ~118-139 | Phenyl-C |

Note: Data is based on 1-phenyl-1H-pyrazol-3-ol and serves as a reference. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomerism

IR spectroscopy is used to identify the functional groups present in a molecule and can help distinguish between keto and enol tautomers. The key vibrational bands to consider are:

O-H stretch: A broad absorption band in the region of 3200-3600 cm-1 is characteristic of the hydroxyl group in the enol form.

C=O stretch: A strong, sharp absorption band typically in the range of 1650-1750 cm-1 is indicative of the carbonyl group in the keto form.

C=C and C=N stretches: These appear in the 1500-1650 cm-1 region and are present in both tautomers, though their exact positions may differ.

A comparative IR spectral study of 3-phenyl and 3-methyl substituted 1-phenyl-pyrazol-5-ones showed that aprotic solvents stabilized the keto tautomers, while protic solvents shifted the equilibrium toward the hydroxy (enol) forms. In the solid state, the predominant form can be influenced by intermolecular interactions like hydrogen bonding.

For this compound, the presence of a broad O-H band and the absence of a strong C=O band in the IR spectrum would provide strong evidence for the dominance of the enol tautomer under the conditions of measurement.

Conformational Analysis

The conformational space of the isopropyl group at the N1 position is defined by the rotation around the N1-CH(isopropyl) bond. This rotation influences the orientation of the two methyl groups relative to the pyrazole ring. The preferred conformation will seek to minimize steric interactions between the methyl groups and the adjacent substituents on the pyrazole ring. Computational studies on isopropyl-substituted heterocycles have shown that the conformational preferences are often governed by the minimization of these steric clashes.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules like this compound. Such studies can elucidate the potential energy surface associated with the rotation of the phenyl and isopropyl groups, identifying the most stable conformers and the energy barriers between them. These computational approaches are essential for a detailed understanding of the molecule's three-dimensional structure and its influence on physical and chemical properties.

Below are tables summarizing typical dihedral angles observed in related phenylpyrazole structures and the key rotational bonds in this compound that are central to its conformational analysis.

Table 1: Representative Dihedral Angles in Phenylpyrazole Derivatives

| Compound | Dihedral Angle (Pyrazole-Phenyl) | Method |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 60.83(5)° | X-ray |

| N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl) derivative | 70.0 (2)° | X-ray |

Table 2: Key Rotational Bonds for Conformational Analysis of this compound

| Bond | Description | Expected Conformational Influence |

| N1-CH (isopropyl) | Rotation of the isopropyl group | Governed by steric interactions between the methyl groups and the pyrazole ring. |

| C3-C (phenyl) | Rotation of the phenyl group | Significant energy barrier leading to a non-planar arrangement. |

Chemical Reactivity and Derivatization Strategies

Influence of Substituents on Reactivity

The nature of the substituents at the N1 and C3 positions of the pyrazol-5-ol ring significantly influences its reactivity and the stability of its tautomeric forms. tandfonline.com

N1-Substituent (Isopropyl group): The isopropyl group at the N1 position is an electron-donating group which can influence the electron density of the pyrazole (B372694) ring. While it does not participate directly in most reactions, its steric bulk can play a role in the regioselectivity of reactions involving adjacent positions.

C3-Substituent (Phenyl group): The phenyl group at the C3 position has a notable effect on the tautomeric equilibrium. Studies on 1-phenyl-3-substituted pyrazol-5-ones have shown that the nature of the C3 substituent can influence the preference for the CH, OH, or NH tautomeric forms. tandfonline.comtandfonline.com A bulky substituent like a phenyl group can create steric hindrance that may favor certain tautomers in the solid state. tandfonline.com In solution, the electronic effects of the phenyl group can influence the acidity of the C4-proton and the nucleophilicity of the various reactive sites. Aprotic solvents tend to stabilize the oxo (CH) tautomer, while protic solvents shift the equilibrium towards the hydroxy (OH) form. tandfonline.comtandfonline.com

Mechanisms of Key Derivatization Reactions

The mechanisms of derivatization reactions of 1-isopropyl-3-phenyl-1H-pyrazol-5-ol are intrinsically linked to its tautomeric nature.

N-Alkylation and N-Acylation: As the N1 position is already substituted, these reactions are not directly applicable. However, for an N-unsubstituted pyrazole, the mechanism would involve the deprotonation of the N-H proton by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the alkyl or acyl electrophile in an SN2 or nucleophilic acyl substitution reaction, respectively. semanticscholar.org

O-Alkylation and O-Acylation: These reactions proceed via the enol tautomer. A base abstracts the proton from the C5-hydroxyl group to form a pyrazolate anion, which is a resonance-stabilized ambident nucleophile with negative charge density on both the oxygen and the C4 carbon. Reaction with an electrophile at the oxygen atom leads to the O-substituted product. The selectivity for O- vs. C-alkylation/acylation is highly dependent on the reaction conditions, including the solvent, counter-ion, and the nature of the electrophile (Hard and Soft Acids and Bases theory).

C-Acylation at Position 4: The selective C-acylation is believed to proceed through a chelated intermediate. In the presence of Ca(OH)2, a calcium complex is formed with the enol tautomer. This complexation is thought to increase the electron density at the C4 position, making it a more potent nucleophile. The subsequent attack of the C4-carbanion on the acyl chloride electrophile leads to the C-acylated product. The chelation also serves to block the oxygen atom, thus preventing O-acylation. rsc.org

Trifluoromethylthiolation at Position 4: The mechanism for this reaction involves the activation of the trifluoromethylthiolating agent by the Lewis acid (BiCl3). The Lewis acid coordinates to the nitrogen of PhNHSCF3, making the SCF3 group more electrophilic. The enol form of the pyrazol-5-one then acts as a nucleophile, with the electron-rich C4 position attacking the electrophilic sulfur atom of the activated trifluoromethylthiolating agent. This is followed by deprotonation to regenerate the aromatic pyrazole ring and yield the 4-trifluoromethylthiolated product. nih.gov

Coordination Chemistry and Ligand Design

1-isopropyl-3-phenyl-1H-pyrazol-5-ol as a Ligand Precursor

This compound belongs to the family of 5-pyrazolones, which are characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a keto-enol tautomerism. This tautomerism is crucial for its function as a ligand precursor. In solution, the compound can exist in equilibrium between the keto form (1-isopropyl-3-phenyl-1H-pyrazol-5(4H)-one) and the enol form (this compound).

Upon deprotonation of the enolic hydroxyl group, the resulting pyrazolate anion acts as a versatile ligand. The coordination of this compound to a metal center typically occurs after this deprotonation, leading to the formation of a stable chelate ring. The most common coordination mode for 5-pyrazolone derivatives that have been acylated at the C4 position is as bidentate O,O'-chelating agents. researchgate.net In this mode, the deprotonated hydroxyl oxygen and the carbonyl oxygen of the pyrazolone (B3327878) ring bind to the metal ion, forming a six-membered chelate ring. The presence of the isopropyl group at the N1 position and the phenyl group at the C3 position provides steric bulk and influences the electronic properties of the ligand, which in turn affect the stability and reactivity of the resulting metal complexes.

The ability of pyrazole-based ligands to act as chelating agents is a key feature in their application in coordination chemistry, enabling the formation of stable complexes with a wide range of metal ions. researchgate.net The specific substituents on the pyrazole (B372694) ring, such as the isopropyl and phenyl groups in the present case, allow for fine-tuning of the ligand's properties.

Synthesis of Metal Complexes with Pyrazol-5-ol Derivatives

The synthesis of metal complexes with pyrazol-5-ol derivatives generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A common method for preparing these complexes is the in-situ deprotonation of the pyrazol-5-ol ligand by a base, followed by the addition of a metal salt. nih.gov Alternatively, the reaction can be carried out by directly reacting the ligand with a metal salt, often under reflux conditions to facilitate the reaction.

For instance, a general procedure for the synthesis of transition metal complexes with a pyrazol-5-ol derivative might involve dissolving the this compound ligand in a solvent such as ethanol (B145695). To this solution, an ethanolic solution of the desired metal chloride (e.g., CoCl₂, NiCl₂, CuCl₂) is added with constant stirring. The reaction mixture is then typically refluxed for several hours to ensure the completion of the reaction. The resulting metal complex, which often precipitates out of the solution upon cooling, can then be isolated by filtration, washed with the solvent, and dried.

The stoichiometry of the resulting complex (i.e., the metal-to-ligand ratio) can often be controlled by the molar ratio of the reactants used in the synthesis. Common stoichiometries for complexes with bidentate pyrazolone-type ligands are 1:1 and 1:2 (metal:ligand). researchgate.net

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with this compound can be confirmed and their structures elucidated using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

FTIR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion. Upon complexation, characteristic changes in the vibrational frequencies of the ligand are observed. For pyrazol-5-ol type ligands, the stretching vibration of the C=O group is of particular interest. In the free ligand, this band typically appears around 1600-1650 cm⁻¹. Upon coordination to a metal ion through the carbonyl oxygen, this band is expected to shift to a lower frequency, indicating a weakening of the C=O bond. Similarly, the disappearance of the broad O-H stretching band of the enolic form and the appearance of new bands corresponding to metal-oxygen (M-O) vibrations in the low-frequency region (typically below 600 cm⁻¹) provide strong evidence for coordination.

Table 1: Representative IR Spectral Data for a Pyrazol-5-ol Ligand and its Metal Complex

| Compound | ν(C=O) (cm⁻¹) | ν(O-H) (cm⁻¹) | ν(M-O) (cm⁻¹) |

| Free Ligand | ~1630 | ~3400 (broad) | - |

| Metal Complex | ~1590 | - | ~450 |

| Note: This table presents typical, generalized data for pyrazol-5-ol type complexes and is intended for illustrative purposes. |

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides valuable information about the structure of diamagnetic metal complexes in solution. For ¹H NMR, the signals of the protons on the ligand will experience shifts upon coordination to a metal ion. The magnitude and direction of these coordination-induced shifts can provide insights into the binding mode of the ligand.

For paramagnetic metal complexes, the presence of an unpaired electron on the metal ion leads to significant changes in the NMR spectrum, including large shifts and broadening of the signals. illinois.edu While this can make the spectra more complex to interpret, it also provides a sensitive probe of the electronic structure and the immediate coordination environment of the metal ion. Specialized NMR techniques and theoretical calculations are often employed to analyze the spectra of paramagnetic complexes. semanticscholar.orgnih.gov

Electronic Properties of Pyrazol-5-ol Metal Complexes

The electronic properties of metal complexes are determined by the nature of the metal ion and the coordinating ligands. UV-Vis spectroscopy is a primary technique used to investigate these properties by probing the electronic transitions within the complex.

The UV-Vis spectra of transition metal complexes with pyrazol-5-ol ligands typically exhibit two main types of electronic transitions:

Ligand-centered transitions: These are high-energy absorptions, usually occurring in the ultraviolet region, and are associated with π → π* and n → π* transitions within the pyrazole and phenyl rings of the ligand. mocedes.org

d-d transitions: For transition metal complexes with unfilled d-orbitals, absorptions in the visible region of the spectrum are often observed. These correspond to the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energy and intensity of these bands are sensitive to the geometry of the complex and the strength of the ligand field.

The color of the complexes is a direct consequence of these d-d transitions. For example, iron(II) complexes with tris(pyrazolyl)methane ligands, which are structurally related to the ligand , can exhibit colors ranging from violet to orange depending on the substituents on the pyrazole rings, which in turn affects the ligand field strength. buffalostate.edu

The electronic properties can be further understood through theoretical calculations, which can provide insights into the molecular orbital energy levels and the nature of the electronic transitions. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap is an important parameter that influences the reactivity and electronic behavior of the complexes.

Table 2: Illustrative Electronic Absorption Data for a Transition Metal Complex with a Pyrazol-5-ol Type Ligand

| Complex Type | Wavelength (λmax, nm) | Assignment |

| Ni(II) octahedral | ~400, ~650, ~1100 | d-d transitions |

| Cu(II) distorted octahedral | ~600-800 (broad) | d-d transitions |

| Ligand | ~250, ~320 | π → π, n → π |

| Note: This table provides representative data for illustrative purposes and the exact values will vary depending on the specific metal ion and ligand. |

Applications in Organic Synthesis As Chemical Building Blocks

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. While specific studies detailing the use of 1-isopropyl-3-phenyl-1H-pyrazol-5-ol in MCRs are not extensively documented, the general reactivity of related 1-substituted-3-phenyl-1H-pyrazol-5-ols provides a strong indication of its potential. These pyrazolone (B3327878) derivatives are known to participate as the active methylene component in various MCRs.

For instance, related pyrazolones react with aldehydes and an active methylene compound (like malononitrile) or an amine in catalyst-free, green conditions to yield complex heterocyclic systems. researchgate.net These reactions often proceed with high atom economy and lead to the creation of diverse molecular libraries. The C4 position of the pyrazole (B372694) ring in this compound is nucleophilic and can react with electrophiles, such as in-situ generated Knoevenagel or Michael acceptors, making it a prime candidate for such transformations. An example of a common MCR involving pyrazolones is the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), which are formed by the condensation of two equivalents of the pyrazolone with one equivalent of an aromatic aldehyde. researchgate.net

Table 1: Representative Multi-Component Reactions Involving Pyrazolone Scaffolds

| Product Type | Reactants | Conditions | Significance |

|---|---|---|---|

| Pyranopyrazoles | Aldehyde, Malononitrile, Pyrazolone | Basic or Lewis acid catalyst | Forms biologically active fused heterocyclic systems. |

| Dihydropyridines | Aldehyde, Amine, β-ketoester, Pyrazolone | Hantzsch-type reaction conditions | Access to complex nitrogen-containing heterocycles. |

This table represents typical MCRs for the pyrazolone class of compounds; specific examples for this compound are inferred from this general reactivity.

Precursors for Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

Fused heterocyclic systems are a cornerstone of modern drug discovery. Pyrazolo[1,5-a]pyrimidines, in particular, are recognized as privileged structures due to their wide range of biological activities. nih.gov The conventional synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent. nih.gov

While this compound does not possess the requisite 5-amino group for this direct cyclization, it can be chemically modified to serve as a precursor. The hydroxyl group at the C5 position can be converted into a better leaving group (e.g., a tosylate or triflate) or transformed into an amino group through a multi-step sequence. This would then allow for the construction of the fused pyrimidine ring. Various synthetic strategies have been developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines, highlighting the modularity and importance of accessing diverse pyrazole precursors. nih.govresearchgate.net

Role in the Synthesis of Diversified Pyrazole Libraries

The generation of chemical libraries with high molecular diversity is crucial for identifying new lead compounds in drug discovery. This compound serves as an excellent starting platform for creating diversified pyrazole libraries due to the multiple reactive sites on the molecule.

Key functionalization strategies include:

Alkylation/Acylation at the O-position: The hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents, altering the molecule's lipophilicity and steric profile.

Electrophilic Substitution at the C4-position: The active methylene group at the C4 position is susceptible to a range of electrophilic substitution reactions. This includes Vilsmeier-Haack formylation (to introduce an aldehyde group), acylation, and condensation with aldehydes or ketones. rsc.org These reactions install functional handles that can be further elaborated. For example, a C4-formyl derivative can be converted into numerous other functional groups or used in condensation reactions to build larger molecular frameworks. nih.gov

Coupling Reactions: Conversion of the C5-hydroxyl to a triflate allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of various aryl, heteroaryl, or alkynyl groups at this position.

These derivatization pathways allow for the systematic modification of the pyrazole core at multiple positions, leading to the rapid construction of a library of analogues for structure-activity relationship (SAR) studies.

Table 2: Potential Derivatization Sites of this compound for Library Synthesis

| Position | Type of Reaction | Reagents | Resulting Functional Group |

|---|---|---|---|

| C5-OH | O-Alkylation | Alkyl halide, Base | Ether |

| C5-OH | O-Acylation | Acyl chloride, Base | Ester |

| C4-H | Vilsmeier-Haack | POCl₃, DMF | Aldehyde (-CHO) |

| C4-H | Knoevenagel Condensation | Aldehyde/Ketone, Base | Arylmethylene/Alkylidene |

Development of Novel Synthetic Methodologies Employing this compound

The unique reactivity of this compound and its derivatives makes them valuable substrates for the development of new synthetic methods. Research into pyrazolone chemistry often focuses on achieving regioselective functionalization and constructing complex molecular architectures under mild and efficient conditions.

Novel methodologies could involve:

Catalyst-free domino reactions: Green chemistry protocols that utilize catalyst-free, one-pot procedures to synthesize complex molecules from simple pyrazolone precursors are of high interest. researchgate.net

Asymmetric functionalization: Developing enantioselective methods for the functionalization of the C4 position would provide access to chiral pyrazole derivatives, which are of significant interest in medicinal chemistry.

Photoredox catalysis: The use of visible light photoredox catalysis to initiate novel transformations of the pyrazole ring, such as radical-based C-H functionalization at the C4 position or on the N-isopropyl or C-phenyl substituents.

The exploration of such methodologies not only expands the synthetic chemist's toolkit but also paves the way for the discovery of novel pyrazole-based compounds with unique properties. The synthesis of pyrazoles and their derivatives remains a topic of significant interest due to their wide-ranging applications. researchgate.net

Structure Activity Relationship Sar Studies: Chemical Modification and Target Interaction Non Clinical Focus

Impact of Substituent Electronic and Steric Properties on Chemical Activity

Substituents can modulate the acidity of the pyrrole-like NH group in the pyrazole (B372694) ring. mdpi.com Electron-donating groups, for instance, have been shown to increase the acidity of this group. mdpi.com The electronic nature of substituents also affects the tautomeric equilibrium of the pyrazole ring, which can, in turn, influence its binding properties and reactivity. researchgate.net

In a study of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, it was found that electronegative substituents in the para-position of the benzamide moiety increased the compound's potency as a positive allosteric modulator of the metabotropic glutamate-5 receptor. researchgate.net Furthermore, the addition of a halogen atom in the ortho-position of the 1-phenyl ring further enhanced both binding and functional activities. researchgate.net This highlights the significant impact of substituent electronic effects on the molecule's interaction with a protein target.

The steric bulk of substituents is also a critical factor. As mentioned in the context of protein kinase inhibitors, a strategically placed methyl group can introduce steric hindrance that leads to selective inhibition of one kinase over another. nih.gov Similarly, in the development of meprin inhibitors, the size and shape of the substituents at positions 3 and 5 of the pyrazole ring were found to be important for inhibitory activity. nih.gov While a phenyl group was favored, larger groups like a benzyl moiety led to a decrease in activity, suggesting a defined space within the enzyme's binding pocket. nih.gov

The table below illustrates the influence of substituent properties on the chemical activity of pyrazole derivatives.

| Substituent Property | Modification | Impact on Chemical Activity |

| Electronic Effect | Electron-donating groups on the pyrazole ring. | Increased acidity of the pyrrole-like NH group. mdpi.com |

| Electronic Effect | Electronegative substituents on a phenyl ring attached to the pyrazole core. | Increased potency in modulating receptor activity. researchgate.net |

| Steric Effect | Introduction of a bulky group (e.g., benzyl) at position 3 of the pyrazole ring. | Decreased inhibitory activity against meprin α, suggesting steric constraints in the binding site. nih.gov |

| Steric Effect | A methyl group on the pyrazole ring. | Can provide selectivity for certain protein kinases through steric hindrance. nih.gov |

Rational Design of Pyrazol-5-ol Analogues for Specific Chemical Interactions

The rational design of novel pyrazol-5-ol analogues involves a deep understanding of the SAR principles discussed previously. By systematically modifying the structure of a lead compound, researchers can optimize its interactions with a specific chemical or biological target. This approach aims to enhance potency, selectivity, and other desirable properties.

The design of protein-protein interaction inhibitors often requires larger molecules that can effectively compete with the natural protein partner. nih.gov The pyrazole scaffold can serve as a core element in the design of such molecules, with substituents chosen to mimic the surface of a protein.

For enzyme inhibitors, the pyrazole ring can function as a central scaffold, with substituents designed to interact with specific pockets within the enzyme's active site. nih.gov For example, in the design of meprin inhibitors, aryl moieties at positions 3 and 5 were hypothesized to target the S1 and S1' pockets of the enzyme. nih.gov Subsequent modifications of these aryl groups with various substituents allowed for the fine-tuning of the inhibitory activity and selectivity.

The development of 1,3,5-trisubstituted-1H-pyrazole derivatives as potential anticancer agents involved a ligand-based strategy, incorporating known structural features to craft inhibitors targeting specific kinases like ERK and RIPK3. nih.gov This approach relies on the knowledge of existing inhibitors to guide the design of new and improved analogues.

Key principles in the rational design of pyrazol-5-ol analogues include:

Scaffold Hopping: Replacing a known core structure with a pyrazole ring while maintaining key pharmacophoric features.

Substituent Modification: Systematically altering the substituents on the pyrazole ring to probe the binding site and optimize interactions.

Bioisosteric Replacement: Exchanging a functional group with another that has similar physical or chemical properties to improve the molecule's characteristics. The pyrazole ring itself is considered a privileged structure due to its versatile bioisosteric replacement function. nih.gov

Computational Approaches in SAR (e.g., Molecular Docking for Binding Mechanisms to Protein Sites)

Computational methods, particularly molecular docking, are invaluable tools in SAR studies for elucidating the binding mechanisms of pyrazole derivatives to protein targets. These approaches allow researchers to visualize and predict how a ligand interacts with the active site of a protein at the molecular level.

Molecular docking studies have been employed to understand the binding modes of pyrazole derivatives as inhibitors of various enzymes, including receptor tyrosine kinases and protein kinases. nih.gov These studies can predict the binding orientation of the ligand, identify key hydrogen bonds and other non-covalent interactions, and estimate the binding affinity. The results of docking studies can then be used to rationalize observed SAR data and guide the design of new, more potent inhibitors. nih.gov

For instance, in the development of 1,3,5-trisubstituted-1H-pyrazole derivatives as kinase inhibitors, molecular docking studies supported the in vitro kinase assay results by showing that the compounds could establish interactions with vital amino acids within the active pockets of ERK and RIPK3 kinases. nih.gov Similarly, docking studies of pyrazole derivatives with VEGFR-2, Aurora A, and CDK2 have shown that these compounds can fit deeply within the binding pockets and form favorable interactions. nih.gov

Computational studies can also be used to predict the reactivity and stability of pyrazole derivatives. Density Functional Theory (DFT) calculations, for example, can provide insights into the molecule's electronic structure, charge distribution, and potential reactive sites. researchgate.net

The following table provides examples of how computational approaches are applied in the SAR of pyrazole derivatives.

| Computational Method | Application | Insights Gained |

| Molecular Docking | Predicting the binding mode of pyrazole derivatives to protein kinases. | Identification of key hydrogen bonds and hydrophobic interactions within the active site, providing a rationale for inhibitory activity. nih.govnih.gov |

| Molecular Docking | Understanding the binding of pyrazole-based inhibitors to meprin α and β. | Visualization of how different substituents on the pyrazole ring interact with specific subsites of the enzymes. researchgate.net |

| Density Functional Theory (DFT) | Analyzing the molecular structure and electronic properties of pyrazole derivatives. | Prediction of charge distribution, reactive sites, and molecular stability. researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-isopropyl-3-phenyl-1H-pyrazol-5-ol, and what analytical techniques are essential for confirming its purity and structure?

- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl equivalents under reflux in ethanol/acetic acid mixtures. For example, structurally similar pyrazoles are prepared by reacting 1,3-diketones with phenylhydrazine derivatives . Purity and structure confirmation require analytical techniques such as:

- NMR : To verify substitution patterns (e.g., isopropyl and phenyl groups).

- IR Spectroscopy : To identify functional groups (e.g., O–H stretching at ~3200 cm⁻¹).

- Mass Spectrometry : To confirm molecular weight and fragmentation patterns .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize the structural features of this compound?

- Methodological Answer :

- ¹H NMR : The isopropyl group’s methyl protons appear as a septet (~1.2–1.5 ppm), while aromatic protons from the phenyl ring resonate at ~7.0–7.5 ppm. The pyrazole ring protons may show splitting due to coupling .

- IR : A broad peak around 3200–3500 cm⁻¹ indicates the O–H group. C–N and C=C stretching in the pyrazole ring appear at ~1500–1600 cm⁻¹ .

- MS : The molecular ion peak (e.g., m/z ~218 for C₁₂H₁₄N₂O) and fragmentation patterns (e.g., loss of isopropyl or phenyl groups) confirm the structure .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound derivatives?

- Methodological Answer : Contradictions may arise from variations in substituent positions, assay conditions, or impurities. To address this:

- Reproduce Synthesis : Ensure consistent reaction conditions (e.g., solvent purity, temperature) .

- Standardize Assays : Use validated cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) to benchmark activity .

- SAR Analysis : Systematically modify substituents (e.g., replacing isopropyl with cyclobutyl) to isolate structural determinants of activity .

Q. What advanced crystallographic techniques and software (e.g., SHELX) are critical for determining the three-dimensional structure of this compound, and how are hydrogen bonding interactions analyzed?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Data collection on a diffractometer (e.g., Stoe IPDS-II) and refinement using SHELXL .

- Hydrogen Bonding : O–H···N interactions stabilize crystal packing; bond lengths (e.g., ~2.8–3.0 Å) and angles (~150–170°) are measured using software like OLEX2 .

- Dihedral Angles : Analyze torsion between the pyrazole ring and substituents (e.g., phenyl vs. isopropyl groups) to predict conformational stability .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent modifications on the bioactivity of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with altered groups (e.g., replacing phenyl with 4-methoxyphenyl or isopropyl with ethyl) .

- Bioassay Testing : Compare IC₅₀ values in antimicrobial (e.g., E. coli, S. aureus) or anticancer (e.g., MTT assay) models .

- Computational Modeling : Use docking software (e.g., AutoDock) to predict binding affinities with target enzymes (e.g., COX-2 or topoisomerase II) .

Q. What experimental considerations are crucial when designing assays to assess the antimicrobial or anticancer potential of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols with Gram-positive/negative bacteria and fungal strains. Include positive controls (e.g., ciprofloxacin) .

- Anticancer Assays : Employ cell viability assays (e.g., SRB or MTT) across multiple cancer lines (e.g., HeLa, A549) with triplicate measurements to ensure reproducibility .

- Toxicity Profiling : Test compounds on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Q. How do solvent choice and reaction conditions influence the yield and regioselectivity in the synthesis of this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization, while ethanol/acetic acid mixtures improve hydrazine reactivity .

- Temperature : Reflux (~80–100°C) accelerates cyclocondensation but may require inert atmospheres to prevent oxidation .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) promote regioselective formation of the 1H-pyrazole isomer over 2H-pyrazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.